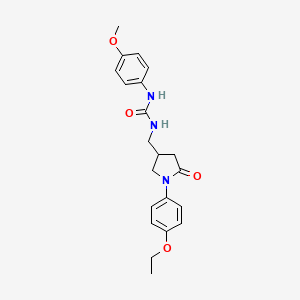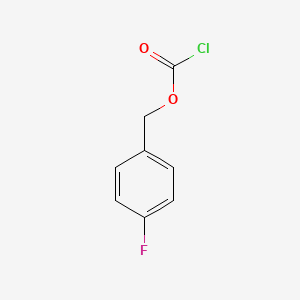
p-Fluorobenzyl chloroformate
Overview
Description
p-Fluorobenzyl chloroformate is an organic compound widely used in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzyl chloroformate, where a fluorine atom is substituted at the para position of the benzyl group. This compound is known for its reactivity and versatility in synthetic chemistry.
Mechanism of Action
Target of Action
p-Fluorobenzyl chloroformate is primarily used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . The primary targets of this compound are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Mode of Action
The compound interacts with its targets (amines) by suppressing the nucleophilic and basic properties of the nitrogen lone pair . This interaction results in the formation of a protective group around the amine, which can be useful in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in peptide synthesis . By protecting amines, it allows for controlled peptide chemical synthesis, which is a fundamental process in biochemistry .
Pharmacokinetics
It is known that the compound is rapidly metabolized . The p-fluorobenzyl moiety was found to be metabolically stable in hepatocyte incubation and in vivo, with no biotransformation identified .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of amines. This protection allows for controlled peptide synthesis, which is crucial for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Fluorobenzyl chloroformate is typically synthesized by reacting p-fluorobenzyl alcohol with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
p-Fluorobenzyl alcohol+Phosgene→p-Fluorobenzyl chloroformate+Hydrogen chloride
The reaction is usually conducted in an inert solvent such as toluene, and the temperature is maintained at low levels to control the exothermic nature of the reaction. Excess phosgene is often used to minimize the formation of by-products like carbonates.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and safety. The handling of phosgene, a highly toxic gas, requires stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Types of Reactions
p-Fluorobenzyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Hydrolysis: Reacts with water to form p-fluorobenzyl alcohol and carbon dioxide.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Amines: Used in the formation of carbamates under basic conditions.
Water: Hydrolysis occurs readily in the presence of moisture.
Alcohols: Esterification reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed.
Major Products
Carbamates: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
p-Fluorobenzyl alcohol: Formed from hydrolysis.
Scientific Research Applications
p-Fluorobenzyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for the protection of amine groups in peptide synthesis.
Biology: In the derivatization of biomolecules for analytical purposes.
Medicine: In the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Benzyl chloroformate
- Pentafluorobenzyl chloroformate
- Methyl chloroformate
- Ethyl chloroformate
Uniqueness
p-Fluorobenzyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
(4-fluorophenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDKJCOMEMJVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105416-91-9 | |
| Record name | 4-fluorobenzyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
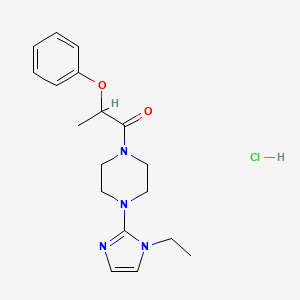
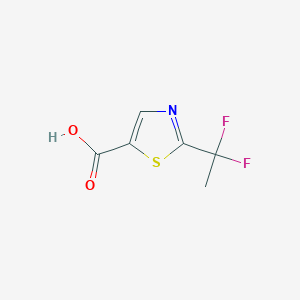
![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)
![ethyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2971864.png)
![(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2971866.png)
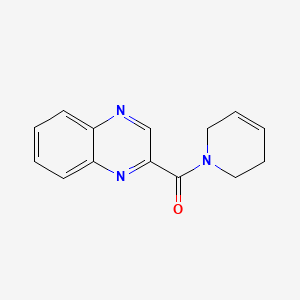
![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2971868.png)
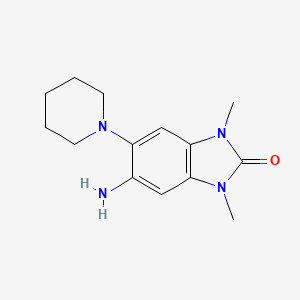
![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2971870.png)
![7-(3-chloro-2-methylphenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2971871.png)
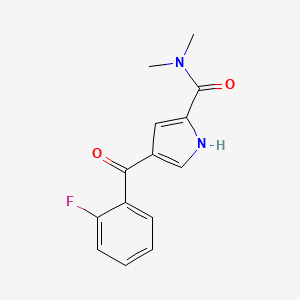
![(4-Chlorophenyl){4-hydroxy-4-[(phenylsulfanyl)methyl]piperidino}methanone](/img/structure/B2971874.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2971875.png)
